3,6-Difluoro-2-iodobenzaldehyde
Description
3,6-Difluoro-2-iodobenzaldehyde (CAS: 1208077-39-7) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃F₂IO and a molecular weight of 271.95 g/mol . It is characterized by iodine at position 2 and fluorine atoms at positions 3 and 6 on the benzaldehyde ring. This compound is commercially available with a purity of 95% and is utilized in organic synthesis, particularly in pharmaceutical and materials science research, owing to its electrophilic aldehyde group and halogen substituents, which facilitate cross-coupling reactions .
Properties
IUPAC Name |
3,6-difluoro-2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSOTQNNPOFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-Difluoro-2-iodobenzaldehyde typically involves halogen exchange reactions. One common method is the halogen exchange reaction with 3,6-difluorobenzaldehyde and iodine . The reaction conditions often include the use of solvents like oxolane and catalysts to facilitate the exchange process . Industrial production methods may involve similar halogen exchange reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,6-Difluoro-2-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical reagents for oxidation include potassium permanganate, while reduction can be achieved using sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2-Iodo-3,6-difluorobenzoic acid.
Scientific Research Applications
3,6-Difluoro-2-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-iodobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of iodine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
Biological Activity
Overview
3,6-Difluoro-2-iodobenzaldehyde (C7H3F2IO) is a halogenated aromatic compound notable for its unique combination of iodine and fluorine substituents on a benzaldehyde framework. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : C7H3F2IO
- Molecular Weight : 267.00 g/mol
- Appearance : Yellow crystalline solid
Synthesis
The synthesis of this compound typically involves halogen exchange reactions. A common method includes the reaction of 3,6-difluorobenzaldehyde with iodine. This process can yield various derivatives through substitution and coupling reactions, enhancing its utility in organic synthesis and medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Enhanced Reactivity : The presence of iodine and fluorine increases the compound's electrophilicity, allowing it to participate in diverse chemical reactions that can modulate biological pathways.
Anticancer Properties
Recent studies have explored the potential of halogenated benzaldehydes as anticancer agents. For instance, compounds similar to this compound have shown promise in inhibiting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The interaction with these proteins can lead to reduced tumor growth and increased apoptosis in cancer cell lines .
Enzyme Inhibition
This compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to form covalent bonds allows it to serve as an effective inhibitor for certain enzymes involved in metabolic pathways. This characteristic is particularly useful in drug discovery processes where enzyme inhibition is a target.
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other fluorinated benzaldehydes regarding their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Fluorobenzaldehyde | C7H5FO | Moderate enzyme inhibition |
| 4-Fluorobenzaldehyde | C7H5FO | Lower anticancer activity |
| 3,6-Difluoro-2-methoxybenzaldehyde | C8H8F2O2 | Notable anti-inflammatory properties |
The presence of both iodine and fluorine in this compound enhances its reactivity and specificity towards certain molecular targets compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
